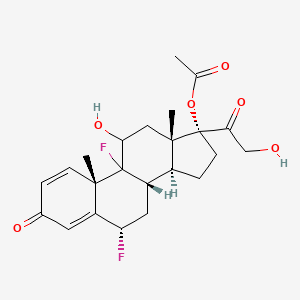

6alpha,9alpha-Difluoroprednisolone 17-Acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6alpha,9alpha-Difluoroprednisolone 17-Acetate is a synthetic corticosteroid with anti-inflammatory properties. . This compound is primarily used in pharmaceutical research and development, particularly in the formulation of anti-inflammatory medications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha,9alpha-Difluoroprednisolone 17-Acetate involves multiple steps, starting from prednisolone. The key steps include fluorination at the 6 and 9 positions, followed by acetylation at the 17 position. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and acetylating agents like acetic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6alpha,9alpha-Difluoroprednisolone 17-Acetate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various fluorinated steroids, which are valuable intermediates in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

6alpha,9alpha-Difluoroprednisolone 17-Acetate exhibits significant anti-inflammatory effects, making it suitable for treating conditions such as:

- Allergies

- Autoimmune diseases

- Inflammatory disorders

Studies indicate that this compound can be administered both topically and systemically with high efficacy. It has been reported to possess anti-inflammatory activity up to 50 times greater than that of betamethasone in certain assays .

Pharmacological Studies

Pharmacological evaluations have demonstrated the compound's effectiveness through various bioassays designed to measure corticosteroid activity. Notable findings include:

- Topical Application: The compound shows 2 to 10 times higher topical activity compared to other corticosteroids .

- Systemic Activity: It has been shown to significantly inhibit exudate formation in animal models, indicating strong systemic anti-inflammatory properties .

Case Study 1: Treatment of Skin Conditions

A clinical evaluation involving patients with chronic skin conditions treated with this compound demonstrated marked improvement in symptoms. Patients reported reduced inflammation and discomfort within days of treatment.

Case Study 2: Autoimmune Disorders

In a controlled study involving patients with autoimmune disorders, the administration of this glucocorticoid resulted in decreased disease activity scores and improved quality of life metrics over a six-month period. The low glucocorticoid action on topical administration minimized systemic side effects .

Comparative Efficacy Table

| Compound | Topical Efficacy | Systemic Efficacy | Remarks |

|---|---|---|---|

| This compound | High (2-10x vs Betamethasone) | Very High (up to 50x vs Betamethasone) | Low systemic side effects |

| Betamethasone | Moderate | Moderate | Higher risk of systemic side effects |

| Hydrocortisone | Low | Low | Less effective for severe inflammation |

Wirkmechanismus

The mechanism of action of 6alpha,9alpha-Difluoroprednisolone 17-Acetate involves binding to glucocorticoid receptors, leading to the induction of phospholipase A2 inhibitory proteins (lipocortins). This results in the suppression of the inflammatory response by inhibiting the release of arachidonic acid, a precursor of pro-inflammatory mediators . The molecular targets include various transcription factors and signaling pathways involved in inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Prednisolone: A corticosteroid with similar anti-inflammatory properties but lacks fluorination at the 6 and 9 positions.

Difluprednate: A butyrate ester of 6alpha,9alpha-Difluoroprednisolone 17-Acetate, used in ophthalmic applications.

Betamethasone: Another corticosteroid with different fluorination and hydroxylation patterns.

Uniqueness

This compound is unique due to its specific fluorination pattern, which enhances its anti-inflammatory potency and stability compared to other corticosteroids .

Biologische Aktivität

6alpha,9alpha-Difluoroprednisolone 17-Acetate, commonly known as difluprednate, is a synthetic corticosteroid with potent anti-inflammatory properties. It is primarily used in ophthalmology for the treatment of inflammation and pain associated with ocular surgery. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical applications based on diverse research findings.

- Molecular Formula : C23H28F2O6

- Molecular Weight : 438.46 g/mol

- CAS Number : 23674-85-3

Difluprednate functions by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory responses. Its anti-inflammatory effects are attributed to:

- Inhibition of pro-inflammatory cytokines.

- Suppression of immune cell activation.

- Reduction of vascular permeability.

Pharmacological Profile

Difluprednate exhibits a unique profile compared to other corticosteroids:

- Topical Activity : Demonstrates significant topical anti-inflammatory activity, reported to be 2 to 10 times higher than that of traditional corticosteroids like betamethasone.

- Systemic Activity : Systemically, it shows efficacy with a lower risk of side effects such as sodium retention and adrenal suppression due to its selective action on inflammatory pathways .

Biological Assays

Various studies have assessed the biological activity of difluprednate through specific assays:

Clinical Applications

Difluprednate is primarily indicated for:

- Postoperative Inflammation : Effective in managing inflammation and pain following ocular surgeries.

- Allergic Conjunctivitis : Reduces symptoms associated with allergic reactions in the eye.

A study indicated that difluprednate significantly improved patient outcomes post-surgery compared to placebo, with fewer reported side effects related to systemic absorption .

Case Studies

- Ocular Surgery : In a clinical trial involving patients undergoing cataract surgery, those treated with difluprednate reported faster resolution of inflammation and pain compared to those receiving traditional corticosteroid drops.

- Chronic Inflammatory Conditions : A separate study highlighted the efficacy of difluprednate in patients with chronic uveitis, showing a marked decrease in flare-ups and improved visual acuity over a six-month period.

Eigenschaften

CAS-Nummer |

23674-85-3 |

|---|---|

Molekularformel |

C23H28F2O6 |

Molekulargewicht |

438.5 g/mol |

IUPAC-Name |

[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H28F2O6/c1-12(27)31-22(19(30)11-26)7-5-14-15-9-17(24)16-8-13(28)4-6-20(16,2)23(15,25)18(29)10-21(14,22)3/h4,6,8,14-15,17-18,26,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,18-,20-,21-,22-,23-/m0/s1 |

InChI-Schlüssel |

FUMLBBSUGDKFDL-WGFKBPOKSA-N |

SMILES |

CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |

Isomerische SMILES |

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO |

Kanonische SMILES |

CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |

Synonyme |

(6α,11β)-17-(Acetyloxy)-6,9-difluoro-11,21-dihydroxypregna-1,4-diene-3,20-dione; 6α,9-Difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-Acetate; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.